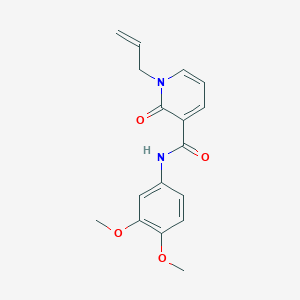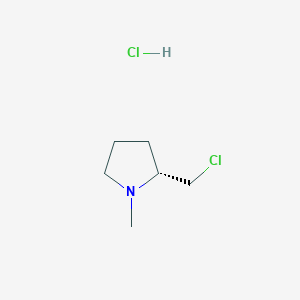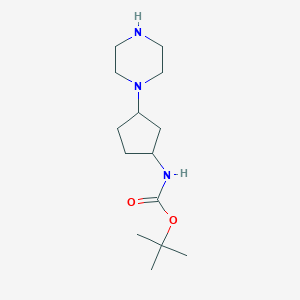
Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a piperazine ring and a cyclopentyl group, making it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(3-piperazin-1-ylcyclopentyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process by providing better control over reaction parameters such as temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the tert-butyl group from the carbamate.
Basic Conditions: Sodium hydroxide can be used to hydrolyze the carbamate group.
Major Products Formed
The major products formed from the reactions of this compound include the corresponding amine and carbon dioxide when the carbamate group is hydrolyzed .
Scientific Research Applications
Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate involves the cleavage of the carbamate group under specific conditions, releasing the active amine. The molecular targets and pathways involved depend on the specific application of the compound. For example, in peptide synthesis, the carbamate group protects the amine from unwanted reactions until it is selectively removed .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-piperazin-1-ylcyclopentyl)carbamate
- Tert-butyl N-(4-piperazin-1-ylcyclopentyl)carbamate
- Tert-butyl N-(3-piperazin-1-ylcyclohexyl)carbamate
Uniqueness
Tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate is unique due to its specific structure, which includes a piperazine ring and a cyclopentyl group. This structure provides distinct reactivity and stability compared to other carbamates, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl N-(3-piperazin-1-ylcyclopentyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-4-5-12(10-11)17-8-6-15-7-9-17/h11-12,15H,4-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBSANNSCSHVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
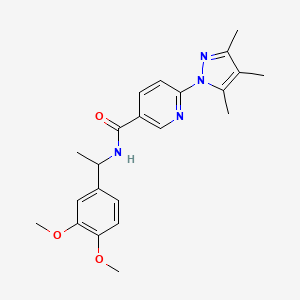
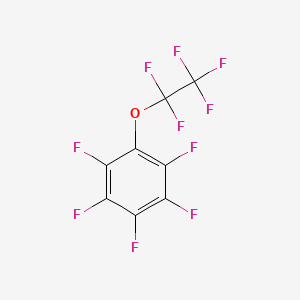
![2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928014.png)


![1-(2,3-dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2928018.png)
![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2928022.png)
![N-(4-acetamidophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2928023.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2928024.png)
![(2E)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]-N-(2,4-dichlorophenyl)but-2-enamide](/img/structure/B2928025.png)
![5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2928026.png)
